![molecular formula C11H16ClN3O B1481151 (1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol CAS No. 2027621-48-1](/img/structure/B1481151.png)
(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol
Overview
Description
Molecular Structure Analysis
The molecular structure of “(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol” is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The compound “(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol” has a molecular weight of 144.56 . It is a solid at room temperature and should be stored under an inert atmosphere at 2-8°C .Scientific Research Applications
Chemical Synthesis and Derivative Compounds
Research has explored the synthesis of various chemical compounds related to (1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol, focusing on the development of new chemical entities with potential biological activities. For instance, studies have demonstrated the synthesis of new derivatives through methods like ultrasonics-promoted synthesis, which offers advantages such as simple work-up procedures, shorter reaction times, and good yields (Trilleras et al., 2013). Moreover, the straightforward synthesis of enantiopure compounds from racemic mixtures highlights innovative approaches to obtaining chiral ligands for catalytic applications, contributing to the advancement of asymmetric synthesis techniques (Alvarez-Ibarra et al., 2010).
Antimicrobial and Antibacterial Activities
Several studies have synthesized compounds structurally related to (1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol with evaluated antimicrobial and antibacterial activities. These activities are significant for the development of new pharmaceutical agents. For example, the synthesis of pyrazole derivatives has been shown to yield compounds with notable antibacterial properties, contributing valuable insights into the design of new antimicrobial agents (Mogilaiah et al., 2009).
Crystal Structure Analysis
Crystal structure analysis of compounds related to (1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol provides foundational knowledge for understanding the molecular conformations and interactions that underlie their physical and chemical properties. This information is crucial for drug design and the development of materials with specific functional attributes (Dong et al., 2009).
Insecticidal Activity
Research has also extended to the synthesis of oxadiazoles derived from related chemical structures, demonstrating insecticidal activities. This opens avenues for the development of new insecticidal compounds that can be used in agriculture and pest control, highlighting the diverse potential applications of these chemical entities (Holla et al., 2004).
Safety and Hazards
The safety information for “(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Action Environment
The action, efficacy, and stability of (1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals or drugs, and the specific characteristics of the biological system in which the compound is acting .
properties
IUPAC Name |
[1-(3-chloropyrazin-2-yl)-4-methylpiperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-11(8-16)2-6-15(7-3-11)10-9(12)13-4-5-14-10/h4-5,16H,2-3,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRXCZFWOJDMDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=NC=CN=C2Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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